azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate
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Overview
Description
Azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes deuterium atoms, hydroxyl groups, and a nonadecanoate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate involves multiple stepsThe reaction conditions often require precise temperature control, the use of specific catalysts, and careful monitoring to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound while maintaining high purity and yield. The use of advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, is essential for quality control during production.
Chemical Reactions Analysis
Types of Reactions
Azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific solvents, temperature control, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of halogenated or aminated derivatives .
Scientific Research Applications
Azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular signaling pathways and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The presence of deuterium atoms can affect the compound’s stability and reactivity, potentially enhancing its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Azane;[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate
- [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Uniqueness
Azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate is unique due to the presence of deuterium atoms, which can influence its chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H58NO12P |
---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate |
InChI |
InChI=1S/C28H55O12P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(30)38-19-21(29)20-39-41(36,37)40-28-26(34)24(32)23(31)25(33)27(28)35;/h21,23-29,31-35H,2-20H2,1H3,(H,36,37);1H3/t21-,23?,24-,25+,26-,27-,28?;/m1./s1/i19D2,20D2,21D; |
InChI Key |
UJZIMHOITCDPDO-WALFAPSDSA-N |
Isomeric SMILES |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O.N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O.N |
Origin of Product |
United States |
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